(S)-N-Boc-Morpholine-2-acetic acid

Description

BenchChem offers high-quality (S)-N-Boc-Morpholine-2-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-Morpholine-2-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

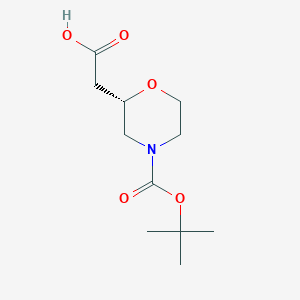

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSISPMRGFJLDI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650651 | |

| Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-82-0 | |

| Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-Morpholine-2-acetic acid chemical properties

An In-Depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a stereodefined morpholine scaffold, a protected amine, and a carboxylic acid handle, make it a versatile synthon for constructing complex molecular architectures. The morpholine ring is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, applications, and safe handling of this important reagent, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application in synthesis. The structure of (S)-N-Boc-Morpholine-2-acetic acid features a morpholine ring with a carboxymethyl substituent at the chiral C2 position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

Figure 1: Chemical Structure of (S)-N-Boc-Morpholine-2-acetic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[1] |

| CAS Number | 1257850-82-0[1] |

| Molecular Formula | C₁₁H₁₉NO₅[1][2] |

| Molecular Weight | 245.27 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC1[1] |

| InChI Key | BBSISPMRGFJLDI-QMMMGPOBSA-N[1] |

The physicochemical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Boiling Point | 388.2 ± 27.0 °C (Predicted) | [4][5] |

| Density | 1.179 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, dry, sealed | [3][4][5] |

Synthesis and Reactivity Insights

Synthetic Strategies

The enantioselective synthesis of (S)-N-Boc-Morpholine-2-acetic acid is crucial for its application in chiral drug development. Common strategies often involve the use of chiral pool starting materials or asymmetric synthesis techniques. One notable method involves an enzyme-catalyzed kinetic resolution of a racemic morpholine precursor, which allows for the separation of enantiomers with high selectivity. Another efficient approach utilizes (S)-epichlorohydrin as a chiral starting material, enabling a more direct and operationally simple synthesis without the need for chromatographic purification.[6]

The choice of synthetic route is often dictated by factors such as scalability, cost-effectiveness, and the desired enantiomeric purity. The enzymatic resolution, for instance, offers very high chiral purity (>99% ee), which is paramount for pharmaceutical applications.

Chemical Reactivity

The reactivity of (S)-N-Boc-Morpholine-2-acetic acid is governed by its three primary functional groups:

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This allows for the selective deprotection of the morpholine nitrogen to enable subsequent reactions at this position.

-

Carboxylic Acid: The acetic acid moiety provides a versatile handle for a variety of chemical transformations. It readily participates in amide bond formation with amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC). This is a cornerstone reaction for incorporating the morpholine scaffold into peptides or small molecule drug candidates. The carboxylic acid can also be reduced to the corresponding alcohol or converted to an ester.

-

Morpholine Ring: The morpholine ring itself is generally stable but can influence the conformation and physicochemical properties of the final molecule. Its presence often enhances aqueous solubility, a desirable trait for many drug candidates.

Figure 2: Key Reactivity Pathways for (S)-N-Boc-Morpholine-2-acetic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of (S)-N-Boc-Morpholine-2-acetic acid. While specific spectra should be acquired for each batch, the expected patterns can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | A characteristic and prominent singlet for the nine equivalent protons of the tert-butyl group. |

| Morpholine ring protons | 2.5 - 4.0 ppm (multiplets) | A complex series of multiplets due to the diastereotopic nature of the ring protons.[7] | |

| Acetic acid (-CH₂COOH) | ~2.5 - 2.8 ppm (multiplet, 2H) | Protons adjacent to the chiral center and the carboxylic acid. | |

| Carboxylic acid (-COOH) | >10 ppm (broad singlet, 1H) | The chemical shift is highly dependent on the solvent and concentration.[8] | |

| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28 ppm | Quaternary carbon of the Boc group is around 80 ppm. |

| Morpholine ring carbons | ~45-70 ppm | The carbon adjacent to oxygen (C-O) will be the most downfield.[7] | |

| Acetic acid (-CH₂COOH) | ~40 ppm (-CH₂) | ||

| Carbonyls (Boc & COOH) | ~155 ppm (Boc), ~175 ppm (COOH) | Carbonyl carbons appear in the characteristic downfield region.[8] | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | A very broad band characteristic of a hydrogen-bonded carboxylic acid.[8] |

| C=O stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (strong) | Strong, sharp absorption for the acid carbonyl.[8] | |

| C=O stretch (Boc carbamate) | ~1690 cm⁻¹ (strong) | Strong absorption for the carbamate carbonyl. | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | 246.13 m/z | For Electrospray Ionization (ESI) in positive mode. |

| [M-H]⁻ | 244.11 m/z | For ESI in negative mode. |

Standardized Protocol for ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-N-Boc-Morpholine-2-acetic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 13 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Drug Discovery and Development

(S)-N-Boc-Morpholine-2-acetic acid is a valuable building block for synthesizing novel therapeutic agents. The morpholine moiety is a common feature in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.

-

Scaffold for Kinase Inhibitors: The morpholine ring can serve as a key structural element in the design of kinase inhibitors, where it can form important hydrogen bond interactions with the target protein.

-

Peptidomimetics: This building block can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered conformational properties. The Boc-protected amine and carboxylic acid functionality are perfectly suited for standard solid-phase or solution-phase peptide synthesis.

-

Construction of Complex Molecules: It serves as a chiral synthon for the stereoselective synthesis of more complex heterocyclic systems and natural product analogs.[5] Its application is part of a broader strategy in medicinal chemistry to "escape from flatland" by incorporating more three-dimensional saturated heterocyclic structures to improve drug-like properties.[9]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential to ensure safety in the laboratory.

Table 4: GHS Hazard Information

| Hazard Category | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315 - Causes skin irritation[1][10] |

| Eye Irritation | Category 2A | H319 - Causes serious eye irritation[1][10] |

| Respiratory Irritation | Specific target organ toxicity - single exposure (Category 3) | H335 - May cause respiratory irritation[1][10] |

| Ingestion | Harmful if swallowed | H302 - Harmful if swallowed[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[10] Wash hands thoroughly after handling.[1]

-

Respiratory Protection: Avoid breathing dust.[10] If ventilation is inadequate, use a NIOSH-approved respirator.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[3][4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.[12]

Conclusion

(S)-N-Boc-Morpholine-2-acetic acid is a high-value chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage this versatile reagent in their synthetic endeavors.

References

-

Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks. [Link]

-

N-Boc-2-(2-morpholinyl)acetic Acid. Cenmed Enterprises. [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

-

N-Boc-2-(2-morpholinyl)acetic Acid. MySkinRecipes. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. N-Boc-2-(2-morpholinyl)acetic Acid [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. uwm.edu [uwm.edu]

- 12. cdnisotopes.com [cdnisotopes.com]

Illuminating the Stereochemical Landscape: A Technical Guide to the Structure Elucidation of (S)-N-Boc-Morpholine-2-acetic acid

Foreword: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its advantageous physicochemical properties that often impart improved solubility, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[1][2] Its incorporation into molecular architectures can significantly influence biological activity, making it a "privileged structure" in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] (S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest, providing a synthetically versatile handle for the construction of more complex molecules with precise stereochemical control. This guide offers an in-depth exploration of the analytical methodologies and strategic considerations essential for the unambiguous structure elucidation of this important synthetic intermediate.

The Strategic Imperative of Amine Protection: The Role of the Boc Group

In the multi-step synthesis of complex organic molecules, the selective masking and demasking of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[5][6] By converting the nucleophilic amine of the morpholine ring into a less reactive carbamate, the Boc group prevents unwanted side reactions during subsequent synthetic transformations.[7][8] This strategy of orthogonal protection is fundamental to modern organic synthesis, allowing for the precise and sequential manipulation of different functional groups within a molecule.[5]

The selection of the Boc group is a deliberate choice driven by its predictable reactivity and cleavage, ensuring the integrity of the morpholine scaffold throughout the synthetic route. The deprotection is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine and volatile byproducts (carbon dioxide and tert-butanol), which simplifies purification.[9]

A Plausible Synthetic Route: Enantioselective Synthesis

While numerous methods exist for the synthesis of morpholine derivatives, achieving the desired (S)-enantiomer of N-Boc-Morpholine-2-acetic acid with high enantiopurity necessitates an asymmetric approach. A plausible and efficient strategy involves the enantioselective synthesis of a chiral morpholine precursor, followed by functional group manipulation to introduce the acetic acid side chain.

A generalized workflow for such a synthesis is depicted below:

Caption: A generalized workflow for the enantioselective synthesis of (S)-N-Boc-Morpholine-2-acetic acid.

Experimental Protocol: A Representative Synthesis

The following is a representative, plausible protocol for the synthesis of (S)-N-Boc-Morpholine-2-acetic acid, adapted from established methodologies for the synthesis of similar chiral morpholine derivatives.[5][10]

Step 1: Synthesis of a Chiral Morpholine Precursor An enantioselective method, such as asymmetric hydrogenation of a dehydromorpholine precursor, would be employed to establish the stereocenter at the C2 position.[7]

Step 2: N-Boc Protection

-

Dissolve the chiral morpholine precursor in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the N-Boc protected morpholine precursor.

Step 3: Introduction of the Acetic Acid Moiety

-

The N-Boc protected precursor is then subjected to a reaction sequence to introduce the acetic acid side chain at the C2 position. This could involve, for example, the alkylation of a suitable intermediate with a protected bromoacetate, followed by deprotection.

Step 4: Final Deprotection (if necessary) and Purification

-

If a protecting group was used on the acetate moiety, it is selectively removed.

-

The final product, (S)-N-Boc-Morpholine-2-acetic acid, is purified by column chromatography or recrystallization.

Spectroscopic Elucidation: Deciphering the Molecular Signature

The definitive confirmation of the structure of (S)-N-Boc-Morpholine-2-acetic acid relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number of different types of protons and their connectivity.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group appear as a characteristic sharp singlet. |

| ~2.5-2.9 | m | 2H | -CH₂-COOH | Protons on the methylene group adjacent to the carboxylic acid. |

| ~2.8-3.2 | m | 2H | Morpholine H-3, H-5 | Protons on the carbons adjacent to the nitrogen atom. |

| ~3.5-4.0 | m | 3H | Morpholine H-2, H-6 | Protons on the carbons adjacent to the oxygen atom and the proton at the chiral center. |

| ~10-12 | br s | 1H | -COOH | The acidic proton of the carboxylic acid, which is often broad and may exchange with D₂O. |

Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.[11][12][13][14][15][16]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~40-45 | -CH₂-COOH | The methylene carbon of the acetic acid side chain. |

| ~45-50 | Morpholine C-3, C-5 | Carbons adjacent to the nitrogen atom. |

| ~65-70 | Morpholine C-6 | Carbon adjacent to the oxygen atom. |

| ~70-75 | Morpholine C-2 | The chiral carbon atom. |

| ~80.0 | -C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |

| ~155.0 | N-COO- (Boc) | The carbonyl carbon of the Boc group. |

| ~175.0 | -COOH | The carbonyl carbon of the carboxylic acid. |

Note: Predicted chemical shifts are based on typical values for similar functional groups.[17][18]

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

-

[M+H]⁺: The protonated molecule will be observed, confirming the molecular weight.

-

[M-56]⁺: Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.[2]

-

[M-100]⁺: Loss of the entire Boc group (isobutylene + CO₂) is also a common fragmentation.[3][19]

-

Loss of H₂O: Dehydration from the carboxylic acid may be observed.

-

Loss of CO₂: Decarboxylation of the carboxylic acid can also occur.

Caption: A simplified predicted mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1690 (strong) | C=O stretch | Boc-carbamate |

| 1160-1250 (strong) | C-O stretch | Ether (morpholine) & Carboxylic Acid |

Note: The broad O-H stretch of the carboxylic acid may overlap with C-H stretching vibrations.[4][20][21][22][23]

Chiral Analysis: Ensuring Enantiomeric Purity

Confirming the enantiomeric purity of (S)-N-Boc-Morpholine-2-acetic acid is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® or Chiralpak®) is often a good starting point for the separation of enantiomers of compounds containing amine and carboxylic acid functionalities.[24][25][26][27][28]

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the (S) and (R) enantiomers. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

-

Detection: UV detection is typically used, monitoring at a wavelength where the compound absorbs.

-

Quantification: The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers.

Caption: A workflow for the determination of enantiomeric purity by chiral HPLC.

Conclusion: A Self-Validating Analytical Approach

The comprehensive structural elucidation of (S)-N-Boc-Morpholine-2-acetic acid is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data creates a self-validating system that ensures the identity, purity, and stereochemical integrity of this valuable chiral building block. A thorough understanding of the underlying principles of each technique, coupled with a strategic approach to experimental design, is essential for researchers and scientists in the field of drug development.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes? [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584–602. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584–602. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

DigitalCommons@TMC. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Gautam, V., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Chemaxon Docs. NMR Predictor. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

-

ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... [Link]

-

PubMed Central. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

SCFBio. Prediction of nuclear magnetic resonance (NMR) spectra. [Link]

-

NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

Sources

- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. docs.chemaxon.com [docs.chemaxon.com]

- 15. Prediction of nuclear magnetic resonance (NMR) spectra [scfbio-iitd.res.in]

- 16. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CASPRE [caspre.ca]

- 18. benchchem.com [benchchem.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. csfarmacie.cz [csfarmacie.cz]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 28. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (S)-N-Boc-Morpholine-2-acetic acid from epichlorohydrin

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid from (S)-Epichlorohydrin

Abstract

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The C2-substituted morpholine, in particular, serves as a versatile chiral building block for complex molecular architectures. This guide provides a comprehensive, in-depth walkthrough for the stereoselective synthesis of (S)-N-Boc-Morpholine-2-carboxylic acid, a key intermediate for drug development. The synthesis commences with the readily available chiral building block (S)-epichlorohydrin, ensuring precise control of stereochemistry throughout the process. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground key mechanistic claims in authoritative literature.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy is designed for operational simplicity and high stereochemical fidelity, avoiding chromatographic purification where possible to enhance throughput.[3] The core of this strategy involves the construction of the morpholine ring via an intramolecular cyclization, followed by protecting group manipulation and a final oxidation step.

The retrosynthetic analysis reveals a convergent and logical pathway from our target molecule back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Discussion

The forward synthesis is a robust four-step process designed for scalability and control.

Step 1: Regioselective Ring-Opening of (S)-Epichlorohydrin

The synthesis begins by reacting N-benzylethanolamine with the chiral epoxide, (S)-epichlorohydrin. This reaction is a classic SN2-type nucleophilic substitution where the secondary amine of N-benzylethanolamine attacks the epoxide ring.

-

Expertise & Causality: The key to maintaining stereochemical integrity is the regioselectivity of this ring-opening. The nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide.[4][5] This ensures that the stereocenter established by the starting material is cleanly transferred to the resulting chlorohydrin intermediate. The use of N-benzylethanolamine is strategic; the benzyl group serves as a robust protecting group during the initial steps and can be cleanly removed later via hydrogenolysis.

Step 2: Base-Mediated Intramolecular Cyclization

The chlorohydrin intermediate generated in the first step is not typically isolated. Instead, it is treated in situ with a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), to induce an intramolecular Williamson ether synthesis.[6]

-

Mechanism: Intramolecular SN2 Reaction

-

The strong base deprotonates the hydroxyl group of the amino alcohol intermediate, forming a nucleophilic alkoxide.

-

This alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction.

-

The displacement of the chloride leaving group results in the formation of the six-membered morpholine ring, yielding (S)-4-benzyl-2-(hydroxymethyl)morpholine.

-

Caption: Mechanism of the base-mediated ring closure.

Step 3: Protecting Group Exchange: N-Debenzylation and N-Boc Protection

With the morpholine core constructed, the N-benzyl protecting group is exchanged for a tert-butyloxycarbonyl (Boc) group. This is a crucial step for two reasons: the Boc group is orthogonal to many reaction conditions, and its removal is typically straightforward with acid.[7][8]

-

N-Debenzylation: The N-benzyl group is efficiently removed via catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This yields the free secondary amine.

-

N-Boc Protection: The resulting (S)-2-(hydroxymethyl)morpholine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine or NaHCO₃) to install the Boc protecting group, affording (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[9]

Step 4: Oxidation to the Carboxylic Acid

The final step is the oxidation of the primary alcohol at the C2-position to the corresponding carboxylic acid. This transformation must be performed carefully to avoid side reactions.

-

Trustworthiness & Choice of Reagents: While classic methods like using potassium dichromate(VI) in sulfuric acid are effective, they generate significant heavy metal waste.[10][11] A more modern and environmentally benign approach involves using a TEMPO-catalyzed oxidation system.[12] A common protocol uses catalytic (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (NaOCl). This method is highly selective for primary alcohols, proceeds under mild conditions, and minimizes hazardous waste.[12] The reaction cleanly converts the hydroxymethyl intermediate into the target molecule, (S)-N-Boc-Morpholine-2-carboxylic acid.

Detailed Experimental Protocols

Caution: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.

Protocol 1: Synthesis of (S)-4-benzyl-2-(hydroxymethyl)morpholine

-

To a stirred solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as methanol or isopropanol at room temperature, add (S)-epichlorohydrin (1.05 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

-

Cool the mixture to 0-5 °C and add a solution of potassium tert-butoxide (1.2 eq) in tetrahydrofuran (THF) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Dissolve the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt. %, ~2 mol %) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until debenzylation is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude amine in a mixture of dichloromethane (DCM) and water.

-

Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Stir the biphasic mixture vigorously at room temperature for 8-12 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected intermediate.

Protocol 3: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic acid

-

Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in a mixture of acetone and water.

-

Add TEMPO (0.05 eq) and sodium bromide (0.1 eq) to the solution.

-

Cool the mixture to 0-5 °C and add sodium hypochlorite solution (10-15% aqueous, 1.5 eq) dropwise, maintaining the pH between 9-10 by the concurrent addition of dilute HCl.

-

Stir the reaction at 0-5 °C until the starting material is consumed.

-

Quench the reaction by adding a small amount of saturated sodium thiosulfate solution.

-

Acidify the aqueous solution to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, (S)-N-Boc-Morpholine-2-carboxylic acid.

Data Summary

The following table summarizes typical results for this synthetic sequence. Actual yields may vary based on reaction scale and optimization.

| Compound | Step | Starting Material | Typical Yield (%) | Purity (by HPLC) |

| (S)-4-benzyl-2-(hydroxymethyl)morpholine | 1&2 | N-benzylethanolamine | 85 - 92 | >95% |

| (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 3 | Benzyl-protected morpholine | 90 - 97 | >98% |

| (S)-N-Boc-Morpholine-2-carboxylic acid | 4 | N-Boc protected alcohol | 88 - 95 | >99% |

Conclusion

This guide outlines an efficient, stereoselective, and scalable synthesis of (S)-N-Boc-Morpholine-2-carboxylic acid from (S)-epichlorohydrin. The pathway leverages a strategic protecting group strategy and modern oxidation methods to deliver the target compound in high yield and purity.[3] The rationale provided for each step, from the regioselective epoxide opening to the final clean oxidation, equips researchers and drug development professionals with the foundational knowledge to confidently implement and adapt this synthesis for their specific needs.

References

- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.PMC - NIH.

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines.ChemRxiv.

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines.ACS Publications.

- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.MDPI.

- Ring opening of epichlorohydrin with amine.ResearchGate.

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

-

Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks. Available at: [Link]

-

and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

-

Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

making carboxylic acids. Chemguide. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. LibreTexts Chemistry. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

An In-depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: A Chiral Building Block for Advanced Drug Discovery

Foreword: The Strategic Value of Chiral Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. Chiral building blocks, such as (S)-N-Boc-Morpholine-2-acetic acid (CAS No. 1257850-82-0), have emerged as critical tools for medicinal chemists. The morpholine ring, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, to parent molecules.[1][2] The introduction of a defined stereocenter and a versatile acetic acid handle, as seen in this particular derivative, provides a powerful platform for constructing complex, biologically active molecules with high specificity and potency. This guide offers a comprehensive technical overview of (S)-N-Boc-Morpholine-2-acetic acid, from its synthesis and characterization to its strategic application in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.

Physicochemical and Structural Properties

(S)-N-Boc-Morpholine-2-acetic acid is a chiral, non-proteinogenic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for its use in standard peptide coupling and other synthetic transformations, with the protecting group being readily removable under acidic conditions.

| Property | Value | Source(s) |

| CAS Number | 1257850-82-0 | [3] |

| Molecular Formula | C₁₁H₁₉NO₅ | [3] |

| Molecular Weight | 245.27 g/mol | [3] |

| IUPAC Name | 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC1 | [3] |

| Appearance | Typically a white to off-white solid | |

| Purity | ≥97% (commonly available) | [3] |

| Storage | 2-8°C, sealed, away from moisture |

Synthesis of (S)-N-Boc-Morpholine-2-acetic acid: A Strategic Approach

The synthesis of chiral morpholine derivatives is a topic of significant interest, with several strategies developed to control the stereochemistry of the heterocyclic ring.[4] While a definitive, publicly available, step-by-step protocol for the direct synthesis of (S)-N-Boc-Morpholine-2-acetic acid is not prevalent, its synthesis can be logically derived from established methods for closely related analogs, such as (S)-N-Boc-morpholine-2-carboxylic acid.

One of the most robust and scalable methods involves an enzyme-catalyzed kinetic resolution of a racemic intermediate. This approach offers high enantioselectivity, a critical factor for producing chirally pure building blocks for drug development. Another potential route involves the use of chiral starting materials like (S)-epichlorohydrin.[3]

Below is a conceptual synthetic workflow based on the highly effective enzymatic resolution strategy.

Caption: Conceptual workflow for the synthesis of the target compound.

Key Causality in Synthetic Choices:

-

Enzymatic Resolution: The use of an enzyme, such as a lipase, provides a highly selective method to differentiate between the two enantiomers of a racemic ester. This is often more efficient and scalable than chiral chromatography for producing large quantities of enantiomerically pure material.

-

Protecting Group Strategy: The initial synthesis often employs a stable protecting group like a benzyl group on the nitrogen. This is later exchanged for the Boc group, which is more suitable for subsequent reactions like peptide couplings where milder deprotection conditions are required.

-

Homologation: The conversion of the carboxylic acid group at the 2-position of the morpholine ring to an acetic acid moiety would likely proceed through standard homologation procedures, such as the Arndt-Eistert reaction or related methods, to insert a methylene (-CH₂-) group.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-N-Boc-Morpholine-2-acetic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar morpholine derivatives.[5][6][7]

-

¹H NMR: The spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm), the morpholine ring protons (complex multiplets typically between 2.5 and 4.0 ppm), and the methylene protons of the acetic acid group adjacent to the chiral center. The protons on the carbons adjacent to the oxygen atom (C2-H and C6-H) are deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and acid groups, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the morpholine ring, along with the methylene carbon of the acetic acid side chain.

HPLC-MS Analysis

A validated reverse-phase HPLC method is crucial for determining the purity of the compound.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.[8][9]

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.[8][9]

-

Gradient: A linear gradient, for example, from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm and/or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive or negative mode to confirm the molecular weight ([M+H]⁺ or [M-H]⁻).

-

Sample Preparation: The sample is dissolved in a mixture of water and acetonitrile.

Self-Validating System: The combination of NMR to confirm the structure and HPLC-MS to assess purity and confirm molecular weight provides a robust, self-validating system for quality control. The enantiomeric purity would be determined using a chiral HPLC method.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The morpholine moiety is a key pharmacophore in a multitude of approved and investigational drugs.[1][10] Its ability to form hydrogen bonds via the oxygen atom and its overall favorable pharmacokinetic profile make it a valuable component in drug design.[2] (S)-N-Boc-Morpholine-2-acetic acid is particularly relevant as a building block for inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][11][12]

Role in PI3K/mTOR Inhibitors:

-

Hinge-Binding Motif: In many PI3K/mTOR inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with key residues (such as Val851 in PI3Kα) in the hinge region of the kinase domain.[13] This interaction is often critical for potent inhibition.

-

Solubility and Physicochemical Properties: The morpholine ring generally enhances the aqueous solubility of the inhibitor, a desirable property for drug candidates.

-

Vector for SAR Exploration: The acetic acid side chain provides a convenient point of attachment for coupling to other fragments of the inhibitor, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[12] The defined stereochemistry at the C2 position ensures a precise spatial orientation of the rest of the molecule within the enzyme's binding pocket.

Caption: General workflow for utilizing the building block in synthesis.

Experimental Protocol: Amide Coupling

The carboxylic acid functionality of (S)-N-Boc-Morpholine-2-acetic acid makes it ideal for standard amide bond formation reactions, a cornerstone of medicinal chemistry.

Step-by-Step Protocol for a Representative Amide Coupling:

This protocol describes a typical procedure for coupling the title compound to a primary or secondary amine using HATU, a common and efficient coupling reagent.[14][15]

-

Reagent Preparation:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-Morpholine-2-acetic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

In a separate vial, dissolve the amine coupling partner (1.0-1.2 equivalents).

-

-

Activation and Coupling:

-

To the stirred solution of the carboxylic acid, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

-

Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

Add the solution of the amine coupling partner to the activated acid mixture.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

-

Causality Behind Protocol Choices:

-

HATU/DIPEA: This combination is highly effective for forming amide bonds, even with sterically hindered or electronically deactivated substrates. HATU forms a highly reactive O-acylisourea intermediate, and DIPEA acts as a base to neutralize the hexafluorophosphate and carboxylic acid protons without being nucleophilic itself.[14][16]

-

Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the activated ester intermediate, reducing the yield of the desired amide.

-

Aqueous Work-up: The series of aqueous washes is designed to remove the water-soluble byproducts of the coupling reaction (e.g., unreacted reagents, DIPEA salts, and tetramethylurea) from the desired organic-soluble product.

Safety and Handling

(S)-N-Boc-Morpholine-2-acetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

-

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves and eye/face protection.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Outlook

(S)-N-Boc-Morpholine-2-acetic acid stands as a testament to the power of rational design in chemical synthesis. Its combination of a privileged heterocyclic scaffold, a defined stereocenter, and a versatile functional handle makes it an invaluable building block for the construction of sophisticated molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as those targeting the PI3K/mTOR pathway, underscores its importance to the drug discovery community. As researchers continue to explore complex chemical space in the quest for novel therapeutics, the strategic application of well-designed, chirally pure building blocks like (S)-N-Boc-Morpholine-2-acetic acid will undoubtedly continue to be a cornerstone of success.

References

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- (n.d.). Supporting Information. Retrieved from a relevant chemical synthesis journal.

- Fish, P. V., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6.

- (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 147, 107323.

- Priya, V., et al. (2022). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? Current Drug Targets, 23(13), 1234-1255.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- Zhang, J. Q., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1489934.

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.

- Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2826–2831.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1257850-82-0 Name:.

- Scilit. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues.

- Fluorochem. (n.d.). (S)-N-Boc-Morpholine-2-acetic acid.

- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 25(17), 3938.

- Wang, Y., & Nicklaus, M. C. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.

- Fish, P. V., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5471-5475.

- Structural Effects of Morpholine Replacement in ZSTK447 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 57(15), 6573-6586.

- Fisher Scientific. (n.d.). Amide Synthesis.

- (n.d.). Experiment 9. Retrieved from a general chemistry lab manual source.

- (n.d.). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(4), 5650-5668.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering Research, 2(2), 133-144.

- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 30, 116456.

- Jain, A., & Sahu, S. K. (2024).

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 649-652.

- PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate.

- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228–4235.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.

- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column.

Sources

- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 11. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. growingscience.com [growingscience.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

Molecular weight of (S)-N-Boc-Morpholine-2-acetic acid

An In-depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: Synthesis, Characterization, and Application

Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structural features—a stereochemically defined morpholine core, a protected amine, and a carboxylic acid handle—make it a versatile synthon for constructing complex molecular architectures. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability[1]. This guide provides a comprehensive overview of the molecule's properties, synthesis, analytical characterization, and strategic applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The precise chemical identity and physical characteristics of a building block are foundational to its effective use in synthesis. (S)-N-Boc-Morpholine-2-acetic acid is characterized by a molecular formula of C11H19NO5 and a molecular weight of approximately 245.27 g/mol [2][3]. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it prevents unwanted side reactions of the secondary amine while being readily removable under mild acidic conditions, allowing for subsequent synthetic transformations[4].

| Property | Value | Source(s) |

| Molecular Formula | C11H19NO5 | [2][5] |

| Molecular Weight | 245.27 g/mol | [2][3] |

| CAS Number | 1257850-82-0 | [5][6] |

| IUPAC Name | 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | [5] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, sealed in a dry environment | [4] |

| Boiling Point | 388.2°C at 760 mmHg (Predicted) | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC1 | [5] |

| InChI Key | BBSISPMRGFJLDI-QMMMGPOBSA-N | [5] |

Synthesis Strategies and Methodologies

The enantioselective synthesis of substituted morpholines is a critical challenge in organic chemistry. The value of (S)-N-Boc-Morpholine-2-acetic acid lies in its defined stereochemistry, which necessitates synthetic routes that can control the chiral center at the C2 position. Several strategies have been developed for synthesizing chiral morpholine derivatives, often starting from readily available chiral precursors like amino alcohols or employing asymmetric catalysis[7][8].

One effective approach involves the construction of the morpholine ring through cyclization reactions. For instance, a synthetic pathway can be envisioned starting from a chiral amino alcohol, which undergoes a series of transformations to build the heterocyclic core and append the acetic acid side chain[9].

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine acetic acid derivatives, highlighting the key stages of ring formation and functional group manipulation.

Caption: Conceptual workflow for the synthesis of (S)-N-Boc-Morpholine-2-acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic strategies for related compounds[9][10].

Objective: To synthesize (S)-N-Boc-Morpholine-2-acetic acid.

Materials:

-

(S)-N-Boc-2-(2-hydroxyethylamino)propan-1-ol (precursor)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dess-Martin Periodinane (DMP)

-

Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Lithium hydroxide (LiOH)

-

Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

-

Standard glassware and purification apparatus (silica gel chromatography)

Procedure:

-

Protection & Activation: The synthesis would begin with a suitable, commercially available chiral precursor. For this hypothetical protocol, we assume a precursor that already contains the necessary atoms for the ring. The primary alcohol is selectively oxidized to an aldehyde using a mild oxidant like Dess-Martin Periodinane in DCM.

-

Chain Elongation: The resulting aldehyde is subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane in THF to introduce the two-carbon acetate unit, forming an unsaturated ester.

-

Cyclization & Reduction: The N-Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes an intramolecular aza-Michael addition to form the morpholine ring. The double bond is then reduced via catalytic hydrogenation (10% Pd/C, H₂ balloon) in methanol. The amine is then re-protected with Boc₂O.

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.

-

Purification: The reaction mixture is acidified and extracted with an organic solvent. The final product, (S)-N-Boc-Morpholine-2-acetic acid, is purified by silica gel chromatography to ensure high purity.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique analytical approach serves as a self-validating system for the protocol's success.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR confirms the presence of all protons, including those from the Boc group, the morpholine ring, and the acetic acid moiety, while their splitting patterns and integrations confirm connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight, matching the calculated value for C11H19NO5.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). The sample is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification. Reverse-phase HPLC is used to assess chemical purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretches of the carbamate (Boc group) and the acid.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control of the final product.

Applications in Medicinal Chemistry and Drug Discovery

The morpholine moiety is frequently employed by medicinal chemists to optimize the properties of drug candidates. Its inclusion can lead to improved solubility, reduced lipophilicity, and favorable metabolic profiles compared to more lipophilic amines[1].

-

Scaffold for CNS Drug Candidates: The physicochemical properties of the morpholine ring, including its pKa, make it particularly suitable for developing drugs targeting the central nervous system (CNS)[1]. It can help molecules achieve the delicate balance of properties required to cross the blood-brain barrier.

-

Peptidomimetic Design: The acetic acid functionality provides a convenient attachment point for amide bond formation. This allows (S)-N-Boc-Morpholine-2-acetic acid to be incorporated into peptide sequences or used as a scaffold to create peptidomimetics, which mimic the structure of natural peptides but with enhanced stability and bioavailability.

-

Fragment-Based Drug Discovery (FBDD): As a chiral, functionalized fragment, this molecule can be used in FBDD campaigns. The morpholine core can make key interactions within a target's binding site, while the acetic acid handle allows for synthetic elaboration to "grow" the fragment into a more potent lead compound. Pharmaceutical intermediates are crucial for linking basic research to drug production[].

-

Synthesis of Bioactive Molecules: Chiral N-Boc-morpholine carboxylic acids (a closely related class of compounds) have been utilized as key synthons in the preparation of reboxetine analogs, which are known for their activity as norepinephrine reuptake inhibitors.

Conclusion

(S)-N-Boc-Morpholine-2-acetic acid stands out as a high-value chiral building block for modern drug discovery. Its well-defined structure and versatile functional handles provide a reliable platform for synthesizing novel chemical entities with potentially superior pharmacological profiles. A thorough understanding of its properties, synthetic routes, and analytical validation is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics. The strategic incorporation of such scaffolds is a key enabler in the quest to escape "flatland" in medicinal chemistry and develop more effective and safer drugs[10].

References

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

Cenmed Enterprises. N-Boc-2-(2-morpholinyl)acetic Acid. [Link]

-

ElectronicsAndBooks. Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

MySkinRecipes. N-Boc-2-(2-morpholinyl)acetic Acid. [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (R)-N-Boc-Morpholine-2-acetic acid | 1257848-48-8 [chemicalbook.com]

- 4. N-Boc-2-(2-morpholinyl)acetic Acid [myskinrecipes.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (S)-N-Boc-Morpholine-2-acetic acid | 1257850-82-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of (S)-N-Boc-Morpholine-2-acetic acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical analysis of the solubility of (S)-N-Boc-Morpholine-2-acetic acid, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings of its behavior in various organic solvents, present robust methodologies for experimental solubility determination, and discuss the practical implications for synthesis, formulation, and process development.

Executive Summary: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of a molecule's developability profile. For a chiral building block like (S)-N-Boc-Morpholine-2-acetic acid, understanding its solubility characteristics is not merely an academic exercise; it is a critical determinant of its utility in synthetic chemistry and its ultimate success in a drug development pipeline. Low solubility can lead to significant challenges, including unpredictable reaction kinetics, difficulties in purification, and poor bioavailability of the final active pharmaceutical ingredient (API)[1]. This guide serves as a comprehensive resource for navigating these challenges by providing a thorough understanding of the solubility of this important morpholine derivative.

Compound Profile: (S)-N-Boc-Morpholine-2-acetic acid

(S)-N-Boc-Morpholine-2-acetic acid is a non-proteinogenic amino acid derivative that incorporates a morpholine scaffold. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group, the carboxylic acid moiety, and the morpholine ring with its heteroatoms collectively define its physicochemical properties and, consequently, its solubility.

| Property | Value | Source |

| Chemical Name | 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | [2] |

| CAS Number | 1257850-82-0 | [2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₅ | [4][5] |

| Molecular Weight | 245.27 g/mol | [4][5] |

| Physical Form | Solid |

The molecule's structure presents a fascinating dichotomy of polar and non-polar characteristics. The morpholine oxygen and the carboxylic acid group are capable of acting as hydrogen bond acceptors and donors, respectively, imparting a degree of polarity. Conversely, the bulky tert-butyl group of the Boc protecting group introduces significant lipophilicity. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of crystal lattice energy (the energy required to break the solid-state interactions) and the solvation energy (the energy released upon interaction of the solute with the solvent). For (S)-N-Boc-Morpholine-2-acetic acid, we can anticipate the following trends based on fundamental principles of solute-solvent interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the carboxylic acid and the morpholine oxygen. We can predict favorable solubility in these solvents due to the strong intermolecular interactions that can overcome the crystal lattice energy. The solubility of amino acids generally decreases with the introduction of hydrophobic groups, but the presence of the polar functionalities in the morpholine ring should ensure a degree of solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess a dipole moment and can engage in dipole-dipole interactions. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective at solvating a wide range of organic molecules, including those with both polar and non-polar groups[6][7]. We anticipate good solubility in these solvents. Solvents like ethyl acetate may show moderate solubility, as the ester functionality can interact with the solute, but it is less polar than DMF or DMSO.

-

Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): In these solvents, the primary intermolecular forces are weak van der Waals interactions. The polar carboxylic acid and morpholine moieties will be poorly solvated, leading to low solubility. The lipophilic Boc group will favor interaction with these solvents, but it is unlikely to be sufficient to overcome the unfavorable interactions with the polar parts of the molecule.

-

pH-Dependent Solubility in Aqueous Systems: The carboxylic acid group means that the aqueous solubility of (S)-N-Boc-Morpholine-2-acetic acid will be highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylate salt will form, leading to a significant increase in aqueous solubility[8][9].

Methodologies for Experimental Solubility Determination